Toxin B2 Toxin B2 Gonyautoxin VI, also known as gonyautoxin-VI or toxin B2, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin VI is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin vi is primarily located in the cytoplasm. Outside of the human body, gonyautoxin vi can be found in mollusks. This makes gonyautoxin vi a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 82810-44-4
VCID: VC20775517
InChI: InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24)
SMILES: C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N
Molecular Formula: C10H17N7O8S
Molecular Weight: 395.35 g/mol

Toxin B2

CAS No.: 82810-44-4

Cat. No.: VC20775517

Molecular Formula: C10H17N7O8S

Molecular Weight: 395.35 g/mol

* For research use only. Not for human or veterinary use.

Toxin B2 - 82810-44-4

CAS No. 82810-44-4
Molecular Formula C10H17N7O8S
Molecular Weight 395.35 g/mol
IUPAC Name (2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid
Standard InChI InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24)
Standard InChI Key ALRRPAKWGUBPBK-UHFFFAOYSA-N
SMILES C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N
Canonical SMILES C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O

Chemical Structure and Properties

Aflatoxin B2 has a molecular structure consisting of 17 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms (C₁₇H₁₄O₆) . It differs structurally from Aflatoxin B1 primarily in the terminal furan ring, where Aflatoxin B2 contains a saturated ring rather than the double bond found in Aflatoxin B1 . This structural difference significantly reduces its toxicity compared to Aflatoxin B1, though it remains hazardous to human and animal health.

The molecular structure of Aflatoxin B2 exhibits the following key features:

  • Contains a lactone ring which contributes to its toxic properties

  • Has a double bond equivalence (DBE) of 11, compared to 12 for Aflatoxin B1

  • Forms sodium adducts in mass spectrometry analysis at m/z 337

  • Fragmentation typically occurs through loss of carbon monoxide, methyl groups, and oxygen

The structural characteristics of Aflatoxin B2 are crucial in understanding its stability, reactivity, and biological effects. Its stability allows it to persist in food and animal feed even after processing, making it a persistent contaminant throughout food supply chains .

Occurrence and Contamination

Aflatoxin B2 naturally contaminates various agricultural products, presenting significant economic and public health challenges globally. The toxin predominantly occurs in:

  • Groundnuts (peanuts)

  • Maize (corn)

  • Cotton

  • Chilies

  • Various grains and nuts

Contamination typically occurs during pre-harvest, harvest, or post-harvest conditions when environmental factors favor fungal growth and toxin production. Hot and humid conditions particularly promote the growth of Aspergillus species and subsequent aflatoxin production .

The persistence of Aflatoxin B2 throughout food processing represents a particular challenge for food safety systems. Research indicates that the toxin can withstand many conventional processing methods due to its chemical stability, allowing it to remain in finished food products .

Additionally, Aflatoxin B2 can enter the human food chain indirectly through animal products. When livestock consume contaminated feed, metabolites of the toxin can appear in animal-derived foods such as milk, eggs, and meat, creating a secondary exposure pathway for humans .

Toxicology and Health Effects

Aflatoxin B2 exhibits significant toxicity in humans and animals, though at lower potency than Aflatoxin B1. The International Agency for Research on Cancer (IARC) classifies Aflatoxin B2 as a Group 2B carcinogen (possibly carcinogenic to humans) .

Hepatotoxicity

The liver serves as the primary target organ for Aflatoxin B2 toxicity. Research demonstrates that:

  • Aflatoxin B2 undergoes metabolic activation in the liver to form reactive intermediates

  • These metabolites can bind to DNA and proteins, causing cellular damage

  • Chronic exposure may lead to hepatocellular carcinoma (liver cancer), particularly in individuals with pre-existing liver conditions

Immunotoxicity

Research indicates that Aflatoxin B2 can significantly compromise immune function:

  • Chronic exposure suppresses the immune system, increasing susceptibility to infections

  • It may exacerbate the effects of other immunotoxic agents

  • Immune suppression occurs through multiple mechanisms, including alteration of cytokine production and impairment of cellular immunity

Developmental and Reproductive Toxicity

Studies suggest potential developmental and reproductive effects:

  • Exposure during critical developmental stages may adversely affect fetal development

  • Reproductive health concerns have been identified in experimental models

Experimental Evidence

A study on Swiss albino mice demonstrated significant toxicity from Aflatoxin B2 exposure:

  • Administration of 20 μg/kg body weight Aflatoxin B2 caused measurable physiological damage

  • Effects included altered liver and kidney weights

  • Biochemical parameters showed elevated liver enzymes (AST and ALT) and kidney markers (BUN and creatinine)

  • Cytogenetic damage was observed, including micronucleus formation in buccal epithelium, erythrocytes, and leukocytes

  • Chromosomal aberrations were detected in bone marrow cells

The study also investigated the protective effects of resveratrol against Aflatoxin B2 toxicity, finding that 20 mg/kg of resveratrol provided significant protection against Aflatoxin B2-induced damage .

Detection and Analysis Methods

Analytical Methods

Several analytical methods have been developed for the detection and quantification of Aflatoxin B2 in various matrices:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is commonly employed due to the natural fluorescence properties of Aflatoxin B2

  • Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) provides both identification and quantification capabilities

  • Immunoaffinity-based methods, including enzyme-linked immunosorbent assays (ELISA), offer screening capabilities

Chromatographic Analysis

Chromatographic separation of Aflatoxin B2 typically utilizes C18 columns with fluorescence detection. Key parameters include:

  • Excitation wavelength: 365 nm

  • Emission wavelength: 450 nm

  • Retention times typically under 5 minutes for standard HPLC protocols

In a study analyzing aflatoxins in hazelnuts, Aflatoxin B2 was successfully separated and detected alongside other aflatoxins (G2, G1, and B1) using HPLC with fluorescence detection . The method demonstrated good linearity (R² > 0.99) for quantification purposes .

Biomarkers

Biological monitoring for Aflatoxin B2 exposure utilizes several biomarkers:

  • Detection of parent compound in biological matrices

  • Measurement of metabolites in urine

  • Analysis of protein adducts in blood

  • Assessment of DNA adducts in tissues

These biomarkers provide information about both recent and cumulative exposure to Aflatoxin B2, offering valuable tools for epidemiological studies and risk assessment .

Degradation and Detoxification

Research has investigated various methods to degrade or detoxify Aflatoxin B2 in contaminated food products:

Chemical Modifications

Studies have identified specific chemical modifications that can reduce the toxicity of Aflatoxin B2:

  • Opening of the lactone ring significantly reduces toxicity

  • Modification of the furan ring structure decreases carcinogenic potential

  • Addition reactions involving the double bonds can reduce toxicity

Plant-Based Detoxification

Research has demonstrated that certain plant extracts can effectively degrade Aflatoxin B2:

  • Ocimum basilicum (basil) extract showed significant degradation activity

  • Mass spectrometry analysis identified nine degradation products after treatment with basil extract

  • The degradation involved modifications to both the lactone ring and furan rings of the aflatoxin molecule

The degradation pathway of Aflatoxin B2 by plant extracts involved:

  • Loss of carbon dioxide from the lactone ring

  • Opening of the lactone ring with loss of carbon monoxide

  • Addition reactions on furan rings

  • Formation of various metabolites with reduced toxicity

Protective Compounds

Research has identified compounds that may protect against Aflatoxin B2 toxicity:

  • Resveratrol demonstrated significant protective effects against Aflatoxin B2-induced toxicity in experimental models

  • Administration of 20 mg/kg resveratrol reduced micronucleus formation and chromosomal aberrations caused by Aflatoxin B2

  • Resveratrol exhibited antioxidant activity, scavenging free radicals produced during Aflatoxin B2 metabolism

Research Findings on Structural Modification

Mass spectrometry analysis has provided detailed information about the structural changes that occur during Aflatoxin B2 degradation. Key findings include:

  • Multiple degradation products were identified through LC-MS/MS analysis

  • Products differed in molecular weight, degree of saturation, and functional groups

  • Modification of the lactone ring significantly reduced toxicity

  • Addition reactions on the furan rings decreased carcinogenic potential

The fragmentation patterns observed in mass spectrometry provided valuable insights into the structural modifications:

  • Degradation products showed characteristic losses of CO, CH₂, and O groups

  • The double bond equivalence (DBE) of degradation products ranged from 6 to 14

  • Some degradation products showed increased oxygen content, indicating hydroxylation reactions

  • Others showed reduced carbon content, suggesting ring-opening reactions

These structural modifications are significant because they directly correlate with reduced toxicity, offering potential strategies for detoxification of contaminated foods.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator